molecular formula C14H20N2O2 B15230426 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B15230426
M. Wt: 248.32 g/mol
InChI Key: PVAFGEJBPKQQMG-UHFFFAOYSA-N
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Description

2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur at the correct positions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(6-propan-2-yloxypyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C14H20N2O2/c1-11(2)18-14-7-6-12(9-15-14)13-5-3-4-8-16(13)10-17/h6-7,9-11,13H,3-5,8H2,1-2H3

InChI Key

PVAFGEJBPKQQMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2CCCCN2C=O

Origin of Product

United States

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